2-bromo-4-chloro-N-ethylaniline
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Overview
Description
2-Bromo-4-chloro-N-ethylaniline is an organic compound with the molecular formula C8H9BrClN. It belongs to the class of anilines, which are aromatic amines derived from benzene. This compound is characterized by the presence of bromine and chlorine substituents on the benzene ring, along with an ethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chloro-N-ethylaniline typically involves the bromination and chlorination of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is first chlorinated to form 4-chloroaniline. This intermediate is then subjected to bromination to yield 2-bromo-4-chloroaniline. Finally, the ethylation of the amine group is achieved through alkylation reactions using ethyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced separation techniques further enhances the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-N-ethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction reactions can convert it to the corresponding amine or imine.
Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include derivatives with different substituents replacing bromine or chlorine.
Oxidation: Products include nitroso or nitro derivatives.
Reduction: Products include primary amines or imines.
Scientific Research Applications
2-Bromo-4-chloro-N-ethylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-N-ethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloroaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
4-Bromo-2-chloroaniline: Similar structure with different positions of bromine and chlorine substituents.
2-Chloro-4-bromoaniline: Similar structure with reversed positions of bromine and chlorine substituents.
Uniqueness
2-Bromo-4-chloro-N-ethylaniline is unique due to the presence of the ethyl group on the nitrogen atom, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility, stability, and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H9BrClN |
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Molecular Weight |
234.52 g/mol |
IUPAC Name |
2-bromo-4-chloro-N-ethylaniline |
InChI |
InChI=1S/C8H9BrClN/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,11H,2H2,1H3 |
InChI Key |
GRUVNKZIUFXTCX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Cl)Br |
Origin of Product |
United States |
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